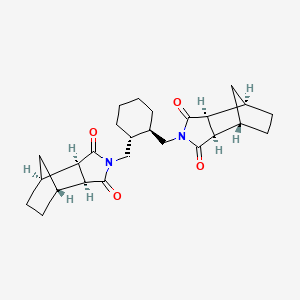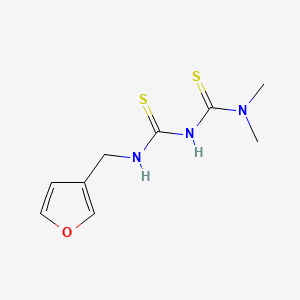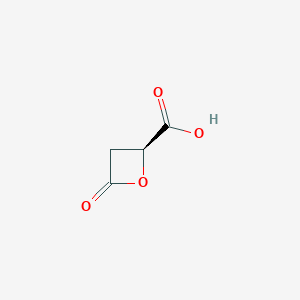![molecular formula C20H18N2O2 B13859340 N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)
N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide is a synthetic compound that combines the structural features of indole and benzofuran. Indole is a bicyclic structure with a benzene ring fused to a pyrrole ring, while benzofuran consists of a benzene ring fused to a furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide typically involves the coupling of an indole derivative with a benzofuran carboxylic acid. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction, which facilitates the formation of an amide bond between the carboxylic acid and the amine group of the indole derivative .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the indole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Various substituted indole and benzofuran derivatives.
科学的研究の応用
N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The benzofuran moiety may contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with anti-inflammatory properties.
1-(1H-Indol-3-yl)-2-methylpropan-2-amine: An indole derivative with potential antimicrobial activity.
1-(5-prenyl-1H-indol-3-yl)propan-2-one: An indole alkaloid with antiviral activity.
Uniqueness
N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide is unique due to its combined indole and benzofuran structure, which may confer distinct biological activities and enhance its potential as a therapeutic agent. The presence of both moieties allows for diverse interactions with molecular targets, making it a versatile compound for research and development.
特性
分子式 |
C20H18N2O2 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H18N2O2/c1-13(10-15-12-21-17-8-4-3-7-16(15)17)22-20(23)19-11-14-6-2-5-9-18(14)24-19/h2-9,11-13,21H,10H2,1H3,(H,22,23) |
InChIキー |
LKWDHMFKMBSRMJ-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13859274.png)

![(1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B13859280.png)

![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B13859291.png)
![tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B13859299.png)

![5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13859313.png)


![1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (E)-2-Butenedioate;1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (2E)-2-Butenedioate](/img/structure/B13859326.png)
![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)

